An In-depth Technical Guide to 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde: Synthesis, Characterization, and Application
An In-depth Technical Guide to 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde: Synthesis, Characterization, and Application
This guide provides a comprehensive technical overview of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a key chemical intermediate in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the nuanced synthesis, rigorous analytical characterization, and strategic applications of this valuable building block. We will explore the causality behind synthetic choices, present validated protocols, and contextualize its utility in the development of complex bioactive molecules.
Introduction: A Building Block of Strategic Importance
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a trifunctional organic compound featuring an aldehyde, a fluorine atom, and a methylpiperazine moiety on a benzene ring. Each component imparts distinct and advantageous properties, making it a highly sought-after intermediate in pharmaceutical synthesis.
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The Aldehyde Group: Serves as a versatile reactive handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination, Wittig reactions, and condensations.[1]
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The Fluorine Atom: The strategic placement of fluorine is a cornerstone of modern drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups to improve binding affinity with biological targets.[1][2]
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The N-Methylpiperazine Moiety: This group is frequently incorporated into drug candidates to increase aqueous solubility and bioavailability. Its basic nitrogen can form physiologically relevant salts and engage in hydrogen bonding with target proteins, often serving as a key pharmacophoric element.
The combination of these features in a single, stable molecule provides a powerful platform for constructing complex molecular architectures with desirable pharmacokinetic and pharmacodynamic profiles.[1]
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | 4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde |
| Molecular Formula | C₁₂H₁₅FN₂O |
| Molecular Weight | 222.26 g/mol |
| Appearance | Typically a yellow oil or low-melting solid |
| CAS Number | 1269399-56-1 (Example, may vary by supplier) |
Synthesis: Navigating the Challenge of Regioselectivity
The synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is not trivial and presents a classic challenge in aromatic chemistry: regioselectivity. A common precursor for such compounds is 3,4-difluorobenzaldehyde. However, a direct Nucleophilic Aromatic Substitution (SNAr) reaction between 3,4-difluorobenzaldehyde and N-methylpiperazine does not yield the desired product.
Causality of Regioselectivity: In an SNAr reaction, the rate is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group. In 3,4-difluorobenzaldehyde, the potent electron-withdrawing aldehyde group (-CHO) is para to the fluorine at C4 but meta to the fluorine at C3. Consequently, the C4 position is significantly more activated towards nucleophilic attack. The reaction, therefore, overwhelmingly favors the substitution of the C4 fluorine, yielding the isomeric product, 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde.[2]
To overcome this, a more controlled, regioselective strategy is required. The method of choice is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This approach allows for the precise formation of a C-N bond at a specific position on the aromatic ring.
Proposed Synthetic Strategy: The most reliable route involves the coupling of 4-fluoro-3-bromobenzaldehyde with 1-methylpiperazine . The bromine atom serves as the leaving group in the catalytic cycle, and its specific placement at the C3 position ensures the formation of the correct isomer.
Caption: Fig 1. Buchwald-Hartwig Synthesis Workflow
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure based on established methods for Buchwald-Hartwig amination.[3] Researchers should perform their own optimization.
Materials:
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4-Fluoro-3-bromobenzaldehyde (1.0 eq)
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1-Methylpiperazine (1.2 eq)
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Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
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rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.03 eq)
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Sodium tert-butoxide (NaOtBu) (1.7 eq)
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Anhydrous Toluene
Procedure:
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Inert Atmosphere: To a dry, oven-baked reaction flask, add 4-fluoro-3-bromobenzaldehyde, Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
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Evacuation and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
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Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by the dropwise addition of 1-methylpiperazine.
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Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After cooling to room temperature, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with ethyl acetate (3x).
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Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate to elute the product.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of what would be expected for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
| Technique | Expected Data |
| ¹H NMR | δ (ppm) ~9.9 (s, 1H, CHO), ~7.6-7.5 (m, 2H, Ar-H), ~7.2 (t, 1H, Ar-H), ~3.1 (t, 4H, piperazine-H), ~2.7 (t, 4H, piperazine-H), ~2.4 (s, 3H, N-CH₃). |
| ¹³C NMR | δ (ppm) ~191 (CHO), ~160 (d, C-F), ~135, ~128, ~125, ~118 (aromatic C), ~55 (piperazine C), ~53 (piperazine C), ~46 (N-CH₃). |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 223.12 |
Applications in Drug Discovery and Medicinal Chemistry
The primary value of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde lies in its role as a versatile intermediate for creating more complex molecules, particularly kinase inhibitors and other targeted therapies. The aldehyde functional group is readily elaborated into a variety of pharmacophores.
A key example is its potential use in the synthesis of phthalazinone-based inhibitors, such as those targeting Poly (ADP-ribose) polymerase (PARP). While not identical, the compound 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one reported in PubChem serves as an excellent illustration of how the core scaffold can be utilized.[4] In this case, the aldehyde would first be reduced to an alcohol and then converted to a leaving group (e.g., a benzyl bromide) to alkylate the phthalazinone core.
Caption: Fig 2. Role as a Synthetic Intermediate
This strategic utility makes the compound a valuable asset in libraries for fragment-based drug discovery and lead optimization campaigns.
Safety, Handling, and Storage
As a laboratory chemical, 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde requires careful handling. While a specific safety data sheet (SDS) may not be universally available, hazard assessment can be based on structurally related compounds like 4-fluorobenzaldehyde and other aromatic aldehydes.[5][6][7]
Potential Hazards:
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Skin Irritation: May cause skin irritation upon contact.
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Eye Irritation: May cause serious eye irritation.[5]
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Harmful if Swallowed: May be harmful if ingested (Acute oral toxicity).[6]
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Respiratory Irritation: Avoid breathing dust, fumes, or vapors.[7]
Recommended Precautions and Handling:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[5]
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Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
References
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
- Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
LookChem. Cas 27913-98-0, 4-PIPERAZIN-1-YL-BENZALDEHYDE. Available at: [Link]
- Google Patents. CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
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Carl ROTH. Safety Data Sheet: Benzaldehyde. Available at: [Link]
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PubMed Central. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. Available at: [Link]
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PubChem. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]
- 3. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one | C20H19FN4O2 | CID 11726399 - PubChem [pubchem.ncbi.nlm.nih.gov]
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